BX 430

描述

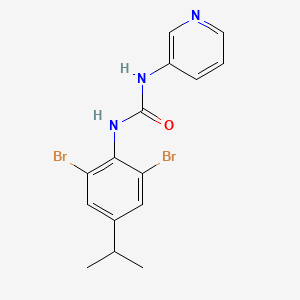

BX 430,也称为N-[2,6-二溴-4-(1-甲基乙基)苯基]-N'-3-吡啶基脲,是一种合成的有机化合物。它是一种选择性嘌呤能P2X4受体的变构拮抗剂,P2X4受体是一种配体门控离子通道。 This compound以其高选择性和效力而闻名,使其成为科学研究中宝贵的工具,特别是在研究P2X4受体功能和相关生理过程方面 .

准备方法

合成路线和反应条件

BX 430的合成涉及多个步骤,从制备关键中间体2,6-二溴-4-(1-甲基乙基)苯胺开始。然后将该中间体与3-吡啶甲酸反应,形成最终产物this compound。 反应条件通常涉及使用二甲亚砜 (DMSO) 等溶剂和催化剂来促进反应 .

工业生产方法

虽然this compound的具体工业生产方法尚未得到广泛的记录,但一般方法将涉及放大实验室合成过程。这将包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的高产率和纯度。 工业生产还可能涉及使用连续流动反应器来提高效率和可扩展性 .

化学反应分析

反应类型

BX 430由于其结构中存在溴原子,主要发生取代反应。这些反应可以由亲核试剂促进,导致形成各种衍生物。 此外,this compound可以与金属离子发生络合反应,形成配位化合物 .

常用试剂和条件

涉及this compound的反应中常用的试剂包括胺和硫醇等亲核试剂。反应通常在DMSO或乙腈等极性溶剂中进行,在温和至中等温度下进行。 可以使用钯或铜等催化剂来提高反应速率和选择性 .

主要形成的产物

This compound反应形成的主要产物取决于所使用的特定亲核试剂和反应条件。 例如,this compound与胺反应可以生成取代的脲衍生物,而与硫醇反应可以生成硫醚衍生物 .

科学研究应用

Introduction to BX 430

This compound, chemically known as N-[2,6-Dibromo-4-(1-methylethyl)phenyl]- N'-(3-pyridinyl)urea, is a selective allosteric antagonist of the human P2X4 receptor, exhibiting significant potential in various scientific research applications. Its unique properties allow it to selectively modulate purinergic signaling pathways, making it a valuable tool in pharmacological studies and therapeutic investigations.

Pharmacological Research

This compound serves as a critical compound in studying the role of P2X4 receptors in various physiological and pathological processes. Its ability to selectively inhibit these receptors allows researchers to dissect the contributions of purinergic signaling in:

- Neurological Disorders : Studies have indicated that P2X4 receptors play a role in neuroinflammation and pain signaling. This compound has been utilized to explore its effects on pain models and neurodegenerative diseases .

- Cardiovascular Research : The modulation of P2X4 receptors has implications for cardiovascular health, particularly in understanding how ATP influences vascular tone and heart function. This compound's antagonistic properties enable detailed investigations into these mechanisms .

Cellular and Molecular Biology

This compound has been instrumental in cellular assays aimed at understanding receptor dynamics:

- Calcium Signaling Studies : The compound is used to investigate intracellular calcium mobilization following purinergic receptor activation. This is crucial for elucidating the signaling pathways involved in cellular responses to ATP .

- Receptor Expression Studies : this compound aids in characterizing the expression patterns of P2X4 receptors across different cell types, providing insights into their functional roles in various tissues .

Therapeutic Investigations

The therapeutic potential of this compound is being explored in various contexts:

- Pain Management : Given its role in modulating pain pathways, this compound is being studied as a potential therapeutic agent for chronic pain conditions .

- Inflammation Control : Research indicates that P2X4 receptor antagonism may help reduce inflammation, making this compound a candidate for treating inflammatory diseases .

Case Studies

Several studies have utilized this compound to reveal insights into its pharmacological effects:

- Study on Neuropathic Pain : A study demonstrated that administration of this compound significantly reduced pain behaviors in animal models of neuropathy, suggesting its efficacy as a pain management agent .

- Investigations into Neuroinflammation : In models of neuroinflammation, this compound was shown to attenuate inflammatory responses, highlighting its potential role in managing neurodegenerative diseases associated with inflammation .

Table 1: Solubility Data for this compound

| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |

|---|---|---|

| DMSO | 41.31 | 100 |

| Ethanol | 41.31 | 100 |

Table 2: Preparation of Stock Solutions

| Concentration | Volume (mL) for Different Masses |

|---|---|

| 1 mg | |

| 1 mM | 2.42 |

| 5 mM | 0.48 |

| 10 mM | 0.24 |

| 50 mM | 0.05 |

作用机制

BX 430通过与P2X4受体上的细胞外变构位点非竞争性结合来发挥作用。这种结合通过阻止离子通道开放所需的构象变化来抑制受体的活性。 This compound的分子靶点包括人P2X4受体,以及斑马鱼等其他物种的P2X4受体。 其作用机制中涉及的途径包括抑制ATP诱导的钙离子流入和膜通透性 .

相似化合物的比较

BX 430在其对P2X4受体的高选择性和效力方面是独一无二的。类似的化合物包括:

PSB-12062: P2X4受体的另一种选择性拮抗剂,但具有不同的化学结构和略低的效力.

BAY-1797: 一种有效的P2X4受体拮抗剂,与this compound相比具有不同的作用机制.

这些化合物突出了this compound在其选择性和靶向P2X4受体方面的有效性方面的独特性。

生物活性

BX 430 is a selective allosteric antagonist of the P2X4 receptor, a member of the purinergic receptor family that plays a significant role in various physiological and pathological processes. This compound has garnered attention for its potential therapeutic applications, particularly in modulating pain, inflammation, and other conditions associated with P2X4 receptor activity.

This compound operates primarily as an allosteric modulator, exhibiting a half-maximal inhibitory concentration (IC50) of 0.54 μM for the human P2X4 receptor. It demonstrates over ten-fold selectivity for P2X4 compared to other P2X receptors (P2X1, P2X2) . This selectivity is crucial as it minimizes off-target effects, enhancing its potential as a therapeutic agent.

Pharmacological Effects

Research indicates that this compound can influence various biological processes:

- Pain Modulation : By antagonizing the P2X4 receptor, this compound may reduce nociceptive signaling pathways, thus potentially alleviating pain.

- Inflammation : The compound's modulation of purinergic signaling suggests a role in reducing inflammatory responses, which could be beneficial in conditions like arthritis or chronic pain syndromes.

- Neuroprotection : There is emerging evidence that P2X4 receptors are involved in neuroinflammatory processes, positioning this compound as a candidate for neuroprotective strategies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In cell culture experiments, this compound demonstrated significant inhibition of ATP-induced calcium influx in neurons expressing P2X4 receptors. This effect was correlated with reduced neuronal excitability and lower levels of pro-inflammatory cytokines .

- Animal Models : In rodent models of neuropathic pain, administration of this compound resulted in reduced pain behaviors compared to control groups. This was associated with decreased expression of P2X4 receptors in spinal cord tissues .

- Comparative Studies : A comparative analysis of various P2X antagonists highlighted this compound's superior selectivity and potency against P2X4 receptors. This study emphasized its potential advantages over non-selective antagonists in clinical applications .

Data Table: Biological Activity Summary

| Parameter | Value |

|---|---|

| IC50 (P2X4 receptor) | 0.54 μM |

| Selectivity | >10-fold for P2X4 over P2X1 and P2X2 |

| Pain Modulation Efficacy | Significant reduction in pain behaviors in animal models |

| Inflammatory Response | Decreased pro-inflammatory cytokines in vitro |

属性

IUPAC Name |

1-(2,6-dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNKIJKRXKPQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。